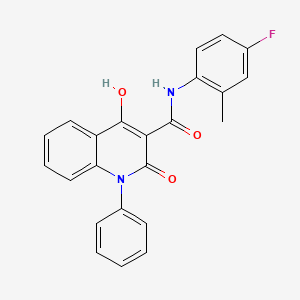

N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

Description

N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a synthetic quinoline-3-carboxamide derivative characterized by a 4-fluoro-2-methylphenyl substituent at the carboxamide nitrogen and a phenyl group at the quinoline N1 position. Key spectral features include distinct $ ^1H $-NMR signals for aromatic protons (δ 7.03–8.27 ppm) and carboxamide NH/OH groups (δ 12.27–16.85 ppm), as well as HR-MS confirmation of molecular mass (e.g., m/z 374.1067 for compound 3s) .

Properties

IUPAC Name |

N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17FN2O3/c1-14-13-15(24)11-12-18(14)25-22(28)20-21(27)17-9-5-6-10-19(17)26(23(20)29)16-7-3-2-4-8-16/h2-13,27H,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRYBWWMDADBIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological properties, mechanisms of action, and relevant research findings.

The molecular formula of the compound is with a molecular weight of 417.47 g/mol. The structure includes a quinoline core, which is known for various biological activities.

Research indicates that compounds similar to N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline derivatives often interact with cellular targets such as tubulin, inhibiting microtubule polymerization. This action can lead to cell cycle arrest and apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, a study involving similar compounds demonstrated significant antiproliferative effects against various cancer cell lines, including colorectal (COLO205) and lung (H460) cancer cells. The IC50 values observed were as low as 0.32 µM for certain derivatives, indicating strong activity against these cell lines .

Table 1: Anticancer Activity of Related Quinoline Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 22 | COLO205 | 0.32 | Tubulin inhibition |

| Compound HPK | H460 | 0.89 | Induces apoptosis |

| Compound 19 | Hep3B | 0.5 | Cell cycle arrest |

Antimicrobial Activity

In addition to anticancer properties, some derivatives have shown moderate antibacterial activity. For example, a study synthesized several 4-hydroxyquinoline derivatives and evaluated their antibacterial effects using Minimum Inhibitory Concentration (MIC) assays. While no significant anti-HIV activity was observed, some compounds displayed promising antibacterial properties against various bacterial strains .

Case Studies and Research Findings

- Case Study on Anticancer Efficacy : A study published in early 2023 evaluated multiple quinolone derivatives for their cytotoxicity against different cancer cell lines. The results indicated that structural modifications significantly enhanced their anticancer activities while maintaining low toxicity levels .

- Pharmacokinetics and Toxicity : In silico studies conducted on similar compounds assessed their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. The findings suggested good bioavailability with minimal cardiotoxic effects but highlighted potential risks for drug-drug interactions .

- Synthesis and Evaluation : A research team synthesized new quinoline derivatives and examined their biological activities through docking studies and in vitro assays. They found that modifications at the amide position significantly improved the anticancer efficacy compared to unmodified counterparts .

Comparison with Similar Compounds

Key Observations:

- Substituent Position : The 4-fluoro group in compound 3s may enhance metabolic stability compared to the target compound’s 4-fluoro-2-methylphenyl group, which introduces steric hindrance that could affect receptor binding .

- Methoxy Substitutions : Compound 12’s 6,7-dimethoxy groups significantly boost analgesic efficacy (75.3% writhing reduction) while maintaining low toxicity, suggesting that electron-donating groups improve activity .

- Heterocyclic Modifications : Pyridylmethyl substituents (e.g., compounds 12, 36a) correlate with high analgesic potency, likely due to enhanced hydrogen bonding or π-π interactions .

Structural Analogues Beyond Quinoline Core

- Naphthyridine Derivatives: Compounds like N3-(1-(3,5-dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67) replace the quinoline core with a naphthyridine ring, showing retained activity but with altered pharmacokinetic profiles .

- Deuterated Analogues : Deuterium-enriched derivatives (e.g., deuterated tasquinimod) exhibit improved metabolic stability and prolonged half-life, highlighting the impact of isotopic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.